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Compound of Interest

Compound Name: C646

Cat. No.: B7789139 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the in vitro biological activities

of C646, a selective inhibitor of the p300/CBP histone acetyltransferases. It details its

mechanism of action, impact on cellular processes and signaling pathways, and provides

standardized protocols for its experimental application.

Core Mechanism of Action
C646 is a potent, cell-permeable, and reversible small molecule inhibitor of the histone

acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP).[1] It acts as a

competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA pocket of p300. The

inhibition is highly selective for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[2]

By inhibiting p300/CBP HAT activity, C646 prevents the acetylation of both histone and non-

histone protein targets.[2] A primary consequence is the reduction of histone acetylation,

particularly at H3 and H4 tails, which leads to a more condensed chromatin structure and

repression of gene transcription.[3][4] This disruption of transcription, especially of genes

involved in cell proliferation and survival, forms the basis of its anti-neoplastic effects.[1] C646
has been shown to block the dynamic acetylation of H3K4me3 across the promoter and start-

site of inducible genes, thereby disrupting the association of RNA polymerase II and

subsequent gene activation.[3]
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Figure 1: Mechanism of C646 Action.
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Key Biological Effects In Vitro
C646 elicits a range of biological effects across various cell types, primarily studied in the

context of oncology. These effects stem from its ability to modulate gene expression through

the inhibition of p300/CBP.

A predominant effect of C646 is the induction of cell cycle arrest. The specific phase of arrest

can be cell-type dependent.

G1 Arrest: In AML1-ETO-positive acute myeloid leukemia (AML) cells, C646 treatment

evokes partial cell cycle arrest in the G1 phase.[5][6]

G2/M Arrest: In pancreatic cancer cell lines, C646 treatment leads to an increased proportion

of cells in the G2/M phase.[7] This is associated with the downregulation of G2/M regulatory

proteins, including Cyclin B1 and CDK1.[7][8]

C646 is a potent inducer of apoptosis in numerous cancer cell lines.

In androgen-sensitive and castration-resistant prostate cancer cells, a 20 μM concentration

of C646 induces apoptosis.[3]

In gastric cancer cell lines, C646 promotes apoptosis, an effect correlated with changes in

the expression of Bcl-2 family proteins.[9]

For pancreatic cancer cells, treatment with 30 µM C646 for 48 hours significantly increases

the proportion of apoptotic cells, as measured by Annexin V staining.[8][10]

The compound effectively suppresses the proliferative and clonogenic capacity of cancer cells.

In AML cells, C646 inhibits cellular proliferation and reduces colony formation.[5][6]

For pancreatic cancer cells, C646 reduces cell proliferation, DNA synthesis, and clonogenic

growth in a dose-dependent manner.[7]

Autophagy: C646 has been shown to induce autophagy in addition to apoptosis and cell

cycle arrest.[3]
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Radiosensitization: In non-small cell lung carcinoma (NSCLC) cells, C646 enhances

sensitivity to ionizing radiation by promoting mitotic catastrophe.[11][12]

Inhibition of EMT: C646 can reverse the epithelial-to-mesenchymal transition (EMT) in

human peritoneal mesothelial cells by blocking the TGF-β1/Smad3 signaling pathway.[13]

Suppression of Migration and Invasion: In gastric cancer cell lines, C646 treatment

suppressed migration and invasion capabilities, which was associated with reduced

expression of MMP7 and MMP9.[9]

Modulation of Signaling Pathways
C646 impacts several critical signaling pathways often dysregulated in disease. Its effects are

primarily due to the transcriptional repression of key pathway components.

NF-κB Pathway: In prostate cancer, C646-induced apoptosis is associated with interference

in the NF-κB pathway.[3][4] C646 has also been shown to reduce pro-inflammatory gene

expression by inhibiting NF-κB signaling in macrophages.[14]

Androgen Receptor (AR) Pathway: The apoptotic effect of C646 in prostate cancer cells is

also linked to the disruption of the AR signaling pathway.[3][4]

TGF-β1/Smad3 Pathway: C646 can reverse high glucose-induced EMT by inhibiting the

TGF-β1/Smad3 signaling pathway in human peritoneal mesothelial cells.[13]

Survival Pathways: In gastric cancer, C646 treatment leads to differential expression of

oncogenic signaling molecules including c-Met and Akt.[9]
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Figure 2: C646-Mediated Signaling and Cellular Outcomes.

Quantitative Data Summary
The following table summarizes key quantitative parameters for C646 activity from in vitro

studies.
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Parameter Value Assay Type
Target/Cell
Line

Reference

Ki 400 nM
Cell-free HAT

assay
p300 [3][4]

IC50 1.6 µM
Cell-free HAT

assay
p300 [15]

IC50 40 µM
MTT proliferation

assay

Goat Adipose-

Derived Stem

Cells (gADSCs)

[16]

% Inhibition 86% at 10 µM
In vitro HAT

assay
p300 [3][4]

Effective Conc. 20 µM
Apoptosis

Induction

Prostate cancer

cells
[3][4]

Effective Conc. 25 µM

Reduction of

H3/H4

acetylation

C3H10T1/2

mouse

fibroblasts

[3]

Effective Conc. 20-30 µM
Inhibition of H3

acetylation

MIAPaCa2 and

PSN1 pancreatic

cancer cells

[7]

Effective Conc. 10 µM
Inhibition of cell

growth

Melanoma and

NSCL cancer cell

lines

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies involving C646.

This protocol is used to determine the direct inhibitory effect of C646 on p300 enzymatic

activity.

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.9),

5 mM DTT, 80 µM EDTA, and 40 µg/ml BSA.[3][4]
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Component Assembly: In each reaction tube, combine 5 nM recombinant p300 enzyme and

100 µM of a histone H4 peptide substrate (e.g., H4-15).[3][4]

Inhibitor Addition: Add C646 over a range of concentrations. Ensure the final DMSO

concentration is constant and low (<5%).[3][4]

Pre-incubation: Incubate the mixture at 30°C for 10 minutes.[3][4]

Reaction Initiation: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and

¹⁴C-labeled acetyl-CoA to a final concentration of 20 µM.[3][4]

Reaction Incubation: Incubate at 30°C for 10 minutes.[3][4]

Quenching: Stop the reaction by adding 14% SDS (w/v).[3][4]

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a

PhosphorImager plate to quantify the incorporation of ¹⁴C-acetate into the histone peptide.

Calculate IC50 values from the dose-response curve.[4]

This method assesses the effect of C646 on histone acetylation levels within cells.
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Cell Culture & Treatment

Histone Extraction

Quantification & Electrophoresis

Immunoblotting & Detection
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2. Treat cells with C646 (e.g., 25 µM)
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3. Harvest cells and perform
acid extraction to isolate

histone proteins.

4. Quantify protein concentration
(e.g., BCA assay).

5. Separate equal amounts of histone
proteins by SDS-PAGE.

6. Transfer proteins to a
PVDF membrane.

7. Block and probe with primary antibodies
(e.g., anti-acetyl-H3, anti-total-H3).

8. Incubate with HRP-conjugated
secondary antibody.

9. Detect signal using
chemiluminescence and image.
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Figure 3: Western Blot Workflow for Histone Acetylation.
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Cell Culture and Treatment: Culture cells (e.g., pancreatic cancer cells, fibroblasts) to the

desired confluency. Treat with various concentrations of C646 or a vehicle control (DMSO)

for the specified time.[4][7]

Histone Isolation: Harvest the cells and isolate histones using an acid extraction protocol.[4]

Protein Quantification: Determine the protein concentration of the histone extracts.

SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-

polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[4]

Immunoblotting: Block the membrane and incubate overnight with primary antibodies specific

for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4) and a loading control (e.g.,

anti-total H3).[4][7]

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody

and visualize using an enhanced chemiluminescence (ECL) substrate.[13]

This protocol is for determining the effect of C646 on cell cycle distribution.

Cell Treatment: Treat cells with C646 at the desired concentration (e.g., 30 µM) for various

time points (e.g., 24, 48, 72 hours).[7][16]

Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing

gently. Store at -20°C overnight.[8]

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a

staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the

DNA dye fluorescence is used to quantify the percentage of cells in the G0/G1, S, and G2/M

phases of the cell cycle.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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